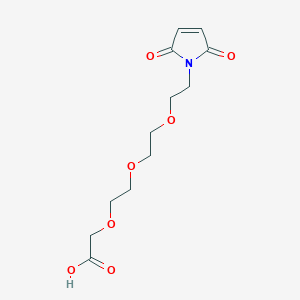![molecular formula C8H13N3 B1434075 1,5-Diazabicyclo[3.2.2]nonane-6-carbonitrile CAS No. 1803593-19-2](/img/structure/B1434075.png)
1,5-Diazabicyclo[3.2.2]nonane-6-carbonitrile
Descripción general
Descripción
“1,5-Diazabicyclo[3.2.2]nonane-6-carbonitrile” is a chemical compound with the molecular formula C8H13N3. It is related to 1,5-diazabicyclo[3.2.2]nonane, which is a diazabicyclononane . The compound has been used in the design and preparation of 3D organic–inorganic perovskite ferroelectrics .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, reactions of 1,5-diazabicyclo[3.2.2]nonane (also known as 3.2.2-dabcn) with rubidium halides have been used to create 3D molecular ferroelectrics .
Molecular Structure Analysis
The molecular structure of “1,5-Diazabicyclo[3.2.2]nonane-6-carbonitrile” can be represented by the InChI code 1S/C8H14N2O2.2ClH/c11-8(12)7-6-9-2-1-3-10(7)5-4-9;;/h7H,1-6H2,(H,11,12);2*1H . This compound has a lower symmetry and larger size compared to the spherical molecule 1,4-diazoniabicyclo[2.2.2]-octane .
Aplicaciones Científicas De Investigación
Synthetic Methodologies and Catalysis
Research on compounds structurally related to 1,5-Diazabicyclo[3.2.2]nonane-6-carbonitrile, such as diazabicyclo compounds and diazocarbonyl compounds, indicates their significance in synthetic organic chemistry. These compounds are utilized in intramolecular reactions and cyclization processes, contributing to the synthesis of complex molecules, including natural products and potentially pharmacologically active substances. For example, the utilization of diazocarbonyl compounds in intramolecular cyclization to form cyclopropanes and other polycyclic systems underlines the synthetic versatility of nitrogen-containing bicyclic compounds (Burke & Grieco, 1980; Burke & Grieco, 2005).
Polymer Science
The exploration of non-isocyanate routes for polyurethane synthesis demonstrates the environmental and health-conscious evolution within polymer science. These developments aim at creating safer, more sustainable polymers by potentially utilizing bicyclic nitrogen compounds as intermediates or catalysts. Such research underscores the environmental benefits of alternative polyurethane production methods that could be related to the functionalities present in 1,5-Diazabicyclo[3.2.2]nonane-6-carbonitrile (Rokicki, Parzuchowski, & Mazurek, 2015).
Medicinal Chemistry and Biological Significance
The structural and functional diversity of heterocyclic compounds, including those with bicyclic and diazabicyclo skeletons, play a critical role in medicinal chemistry. These compounds are often the foundation for developing new therapeutic agents due to their biological activity. Research on compounds like 1,4-diazepines highlights the biological significance of nitrogen-containing heterocycles, indicating potential areas of application for related compounds in drug development and pharmaceutical research (Rashid et al., 2019).
Propiedades
IUPAC Name |
1,5-diazabicyclo[3.2.2]nonane-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c9-6-8-7-10-2-1-3-11(8)5-4-10/h8H,1-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVZEJYYMHQPER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCN(C1)C(C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Diazabicyclo[3.2.2]nonane-6-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-methyl-4-[4-methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B1434000.png)

![N-{4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}methanesulfonamide hydrochloride](/img/structure/B1434005.png)



![3-(chloromethyl)-5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazine hydrochloride](/img/structure/B1434009.png)


![1-{3-[(Methylamino)methyl]pyrrolidin-1-yl}hexa-2,4-dien-1-one hydrochloride](/img/structure/B1434012.png)